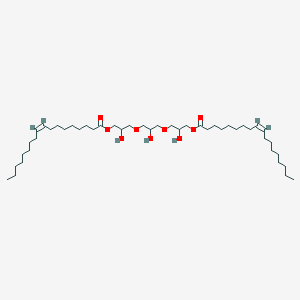

Triglycerin dioleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triglycerin dioleate is a type of triglyceride, which is an ester derived from glycerol and three fatty acids. In this case, the fatty acids are primarily oleic acid. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triglycerin dioleate can be synthesized through the esterification of glycerol with oleic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic transesterification. This method involves the use of lipases to catalyze the reaction between glycerol and oleic acid. The reaction is carried out at controlled temperatures and pH levels to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Triglycerin dioleate undergoes several types of chemical reactions, including:

Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and a catalyst.

Oxidation: Reacting with oxygen to form peroxides and other oxidative products.

Hydrogenation: Addition of hydrogen to convert unsaturated bonds to saturated ones

Common Reagents and Conditions:

Hydrolysis: Typically performed with a base such as sodium hydroxide or an acid like hydrochloric acid.

Oxidation: Often involves oxygen or air, sometimes catalyzed by metals like copper or iron.

Hydrogenation: Requires hydrogen gas and a metal catalyst such as palladium or nickel.

Major Products Formed:

Hydrolysis: Glycerol and oleic acid.

Oxidation: Various peroxides and aldehydes.

Hydrogenation: Saturated triglycerides

Aplicaciones Científicas De Investigación

Triglycerin dioleate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its role in lipid metabolism and energy storage.

Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form emulsions.

Industry: Utilized in the production of cosmetics, lubricants, and food additives .

Mecanismo De Acción

The mechanism of action of triglycerin dioleate involves its hydrolysis into glycerol and oleic acid, which are then utilized in various metabolic pathways. Glycerol can enter glycolysis or gluconeogenesis, while oleic acid undergoes β-oxidation to produce energy. The compound’s ability to form emulsions also makes it useful in drug delivery, where it can encapsulate active pharmaceutical ingredients and enhance their bioavailability .

Comparación Con Compuestos Similares

Triglycerin dioleate is similar to other triglycerides such as:

Glyceryl trioleate: Another triglyceride with three oleic acid molecules.

Glyceryl tripalmitate: Contains three palmitic acid molecules.

Glyceryl tristearate: Composed of three stearic acid molecules .

Uniqueness: this compound is unique due to its high content of oleic acid, which imparts specific physical and chemical properties such as lower melting point and higher oxidative stability compared to triglycerides with saturated fatty acids .

Propiedades

Número CAS |

79665-94-4 |

|---|---|

Fórmula molecular |

C45H84O9 |

Peso molecular |

769.1 g/mol |

Nombre IUPAC |

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H84O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41-43,46-48H,3-16,21-40H2,1-2H3/b19-17-,20-18- |

Clave InChI |

YEEQKYXTAGPUBU-CLFAGFIQSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COCC(O)COCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)